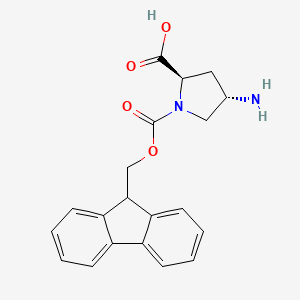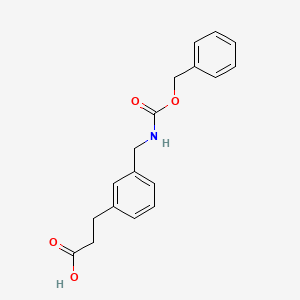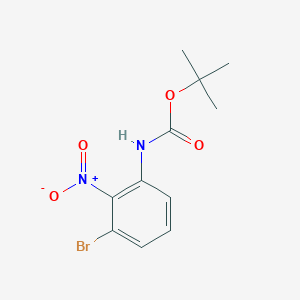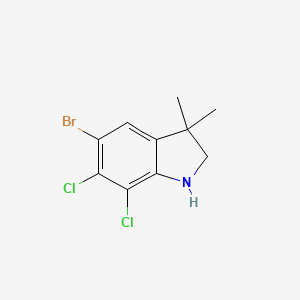![molecular formula C12H14ClIO B13088923 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₂H₁₄ClIO It is characterized by the presence of a benzene ring substituted with a chlorine atom and a 2-iodocyclopentyl group linked via an oxy-methyl bridge
Méthodes De Préparation
The synthesis of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 2-iodocyclopentyl intermediate: This step involves the iodination of cyclopentane to introduce the iodine atom.
Oxy-methylation: The 2-iodocyclopentyl intermediate is then reacted with formaldehyde to form the oxy-methyl bridge.
Substitution on the benzene ring: Finally, the oxy-methylated intermediate is reacted with 1-chloro-3-bromobenzene under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the oxy-methyl bridge can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene can be compared with similar compounds such as:
1-Chloro-3-{[(2-bromocyclopentyl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloro-3-{[(2-fluorocyclopentyl)oxy]methyl}benzene: The presence of fluorine alters the compound’s electronic properties and biological activity.
1-Chloro-3-{[(2-chlorocyclopentyl)oxy]methyl}benzene: The chlorine atom in the cyclopentyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C12H14ClIO |
|---|---|
Poids moléculaire |
336.59 g/mol |
Nom IUPAC |
1-chloro-3-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2 |
Clé InChI |
SOPLNYPYXDJIHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)I)OCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)


![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)



![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)

![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)



![1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13088918.png)
